3-(5-bromo-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide
Description
This compound is a brominated indole derivative fused with a benzodioxepin moiety via a propanamide linker.
Properties
Molecular Formula |
C20H19BrN2O3 |
|---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
3-(5-bromoindol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide |
InChI |
InChI=1S/C20H19BrN2O3/c21-15-2-4-17-14(12-15)6-8-23(17)9-7-20(24)22-16-3-5-18-19(13-16)26-11-1-10-25-18/h2-6,8,12-13H,1,7,9-11H2,(H,22,24) |
InChI Key |
VPKGSWRPVAPTAT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NC(=O)CCN3C=CC4=C3C=CC(=C4)Br)OC1 |
Origin of Product |
United States |
Biological Activity
3-(5-bromo-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological evaluation, and mechanisms of action based on recent studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| IUPAC Name | 3-(5-bromoindol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide |
| Molecular Formula | C20H19BrN2O3 |
| Molecular Weight | 415.3 g/mol |
| CAS Number | Not specified |
| LogP | 3.7637 |
| Polar Surface Area | 41.381 |
Synthesis
The synthesis of this compound typically involves the coupling of a brominated indole derivative with a benzodioxepin moiety through amide bond formation. The synthetic route can be optimized for yield and purity, with various methods explored in the literature.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to indole derivatives. For instance, derivatives of 5-bromoindole have shown promising activity against breast (MCF-7) and lung (A-549) cancer cell lines. The IC50 values for some derivatives were reported as follows:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7c | MCF-7 | 7.17 ± 0.94 |
| 7d | MCF-7 | 2.93 ± 0.47 |
| Reference (Doxorubicin) | MCF-7 | 4.30 ± 0.84 |
These results indicate that certain derivatives exhibit superior anticancer activity compared to established chemotherapeutics like doxorubicin .
The proposed mechanisms for the anticancer activity include:
- Inhibition of VEGFR-2 : Some derivatives have been shown to inhibit the vascular endothelial growth factor receptor (VEGFR-2), which is crucial in tumor angiogenesis.
- Apoptotic Pathways : The compounds affect apoptotic markers such as caspases and Bcl proteins, promoting apoptosis in cancer cells .
Case Studies
A study conducted on a series of indole derivatives demonstrated their ability to induce cell cycle arrest and apoptosis in cancer cells. The most potent compounds were further analyzed for their effects on normal cells (MCF-10A), showing moderate cytotoxicity, which is crucial for evaluating therapeutic windows .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs featuring indole, brominated aromatic systems, or benzodioxepin-like scaffolds.
Structural and Functional Group Comparisons
Key Observations :
- Bromine placement: The target compound’s 5-bromoindole group may enhance receptor binding affinity compared to non-brominated analogs, as bromine increases lipophilicity and steric bulk .
- Benzodioxepin vs. tetrahydroindole : The benzodioxepin ring in the target compound provides a seven-membered oxygenated ring system, differing from the six-membered tetrahydroindole in compound 15. This may reduce ring strain and improve metabolic stability .
Physicochemical and Spectroscopic Comparisons
Analysis :
- The absence of sulfonamide or thiol groups in the target compound distinguishes its IR profile from compounds 17 and 1, which show strong SO₂ or S-H stretches .
- The benzodioxepin ring’s protons would likely appear as multiplet signals in the δ 3.0–4.5 ppm range in ¹H-NMR, comparable to the dihydroindene protons in compound 1 (δ 2.27–2.47) .
Research Implications and Limitations
While the target compound shares structural motifs with bioactive analogs (e.g., indole-based enzyme inhibitors or benzodioxepin-derived anxiolytics), direct pharmacological data are absent in the provided evidence. Comparative studies suggest:
- Advantages : Enhanced solubility from the benzodioxepin oxygen atoms vs. purely hydrocarbon rings in compound 17 .
- Challenges: Potential metabolic instability due to the propanamide linker’s susceptibility to hydrolysis compared to sulfonamide or oxadiazole groups .
Recommendations: Further studies should prioritize synthesizing the target compound and evaluating its activity in enzyme inhibition assays (e.g., COX-2, monoamine oxidases) to validate hypotheses derived from structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
